1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Supramolecular Assembly
The study of nimesulidetriazole derivatives, which share structural similarities with the target compound, focuses on their synthesis, crystal structures, and the analysis of intermolecular interactions through Hirshfeld surfaces and fingerprint plots. These derivatives demonstrate how substitution affects their supramolecular assembly, providing insights into the potential utility of the target compound in crystal engineering and pharmaceutical formulation design (Dey et al., 2015).
Chemical Synthesis and Ligand Behavior
Research on N-pyridyl-2-iso-propylaniline derivatives, including those related to the target compound, explores their synthesis and unique proton brake mechanisms. These findings are essential for understanding the compound's role in synthetic chemistry and its potential as a ligand in metal coordination, which can impact the development of new catalytic systems (Furukawa et al., 2020).
Medicinal Chemistry Applications
The development of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, related to the target molecule, for their potential as HMG-CoA reductase inhibitors showcases the target compound's relevance in medicinal chemistry. Such studies underline the importance of this class of compounds in the search for new therapeutic agents, particularly for cholesterol management (Watanabe et al., 1997).
Coordination Chemistry
Investigations into N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide for metal coordination reveal the target compound's potential applications in coordination chemistry. These studies highlight its capabilities as a ligand, which could be pivotal in the development of novel metal-organic frameworks (MOFs) and coordination complexes with unique properties (Jacobs et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to target the yeast casein kinase of candida albicans for antifungal drug development .
Mode of Action
It’s known that similar compounds interact with their targets through hydrophobic bonds and van der waals interactions . These interactions stabilize the compound-target complex, allowing the compound to exert its effects .
Biochemical Pathways
Similar compounds are known to affect the ras/raf/mek/erk signaling cascade, which is often activated by oncogenic mutations in braf or ras .
Pharmacokinetics
A similar compound, gdc-0994, is described as orally bioavailable , suggesting that this compound might also have good oral bioavailability.
Result of Action
Similar compounds have been shown to maintain stable interactions with their target, as evidenced by satisfactory rmsd and rmsf values . This suggests that this compound may also have stable interactions with its target, leading to potential therapeutic effects.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c16-15-4-2-1-3-12(15)11-24(22,23)18-9-13-10-21(20-19-13)14-5-7-17-8-6-14/h1-8,10,18H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDUMMOIMEGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.